Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13260939
InChI: InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-10(2)16-14(19-12)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16)
SMILES: CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.36 g/mol

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC13260939

Molecular Formula: C14H16N2O2S

Molecular Weight: 276.36 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
IUPAC Name ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-10(2)16-14(19-12)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16)
Standard InChI Key IXYKJISJRXASMF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₄H₁₆N₂O₂S and a molecular weight of 276.36 g/mol . Its IUPAC name, ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate, reflects the substitution pattern on the thiazole ring. Key physicochemical properties include:

  • LogP: ~1.3 (indicating moderate lipophilicity).

  • PSA (Polar Surface Area): 76.66 Ų, suggesting moderate solubility in polar solvents.

  • Exact Mass: 276.0933 g/mol .

The presence of the benzylamino group enhances π-π stacking potential, while the ethyl ester improves metabolic stability compared to free carboxylic acids .

Synthesis and Optimization

Primary Synthetic Routes

Two dominant methods are reported for synthesizing this compound:

Coupling of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate with Benzylamine

This method involves reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with benzylamine under mild conditions. The reaction typically uses coupling agents such as HOBt/EDC in dimethylformamide (DMF) at 50°C, yielding the target compound in 93–97% purity.

One-Pot Halogenation and Cyclization

A novel one-pot protocol employs tribromoisocyanuric acid to halogenate β-keto esters, followed by cyclization with thioureas in aqueous medium. This method offers a streamlined approach with reduced purification steps and yields of 75–85% .

Reaction Optimization

  • Solvent Effects: Ethylene glycol dimethyl ether (monoglyme) and tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .

  • Temperature Control: Reactions are typically conducted at 0–25°C to prevent side reactions .

Biological Activities and Mechanisms

Xanthine Oxidase Inhibition

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives exhibit potent xanthine oxidase (XO) inhibitory activity, with IC₅₀ values as low as 3.6 μM (e.g., compound 5j) . The benzylamino group facilitates hydrogen bonding with active-site residues (e.g., Glu802 and Arg880), while the methyl group enhances hydrophobic interactions .

Table 1: XO Inhibitory Activity of Selected Derivatives

CompoundIC₅₀ (μM)Key Structural Features
5j3.6Para-nitro substitution on benzyl
5k8.1Meta-chloro substitution
5l9.9Ortho-methoxy substitution

Antioxidant Properties

Select derivatives demonstrate free radical scavenging activity in DPPH assays, with IC₅₀ values of 15.3–19.6 μM. The thiazole core’s electron-rich environment contributes to radical neutralization .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

  • Anticancer agents: Analogues with fluorophenyl substitutions show sub-micromolar activity against breast (MCF7) and lung (NCI-H1650) cancer cells .

  • Antimicrobials: Thiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL).

Probe Development

Functionalized derivatives (e.g., TCO probes 38 and 40) enable target engagement studies via click chemistry, confirming direct binding to mitotic kinesins like HSET .

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